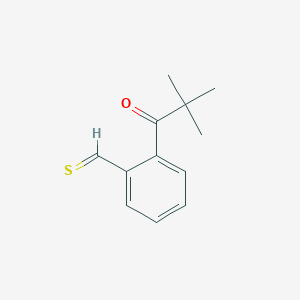
2-(2,2-Dimethylpropanoyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group substituted with a 2,2-dimethylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylpropanoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpropanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2,2-Dimethylpropanoyl)thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2,2-dimethylpropanoyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)thiophenecarbohydrazide
- 2-(2,2-Dimethylpropanoyl)amino]benzamide
Uniqueness
2-(2,2-Dimethylpropanoyl)thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 2,2-dimethylpropanoyl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the thiobenzaldehyde group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .
Eigenschaften
Molekularformel |
C12H14OS |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)11(13)10-7-5-4-6-9(10)8-14/h4-8H,1-3H3 |
InChI-Schlüssel |
OFCUZBGNRVJJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
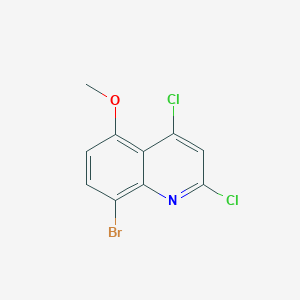
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
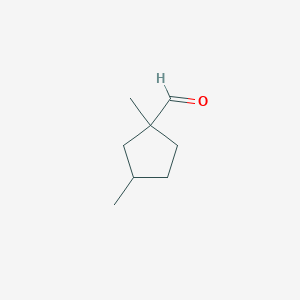

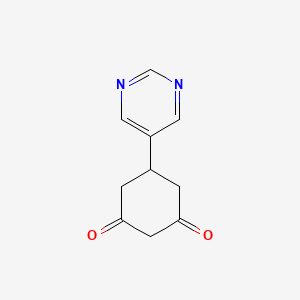

![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
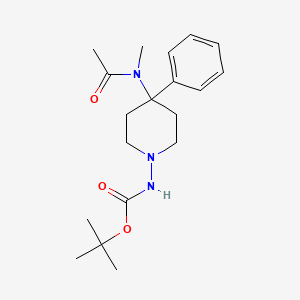
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
